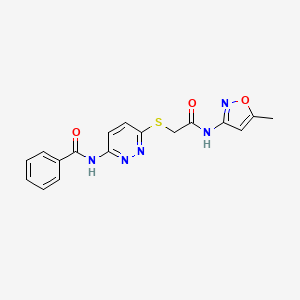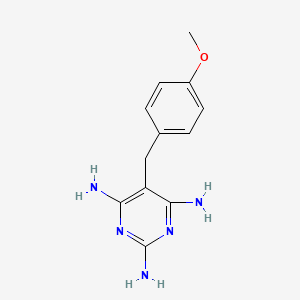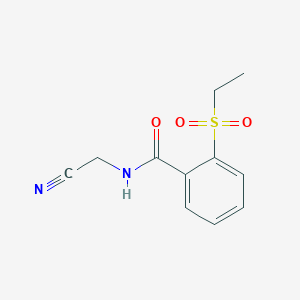
Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydropyridine ring, a cyano group (-CN), a carboxylate ester group (-COOCH3), a thioether group (-S-), and a benzylamino group (-BzNH-). These functional groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tetrahydropyridine ring could be formed through a multistep process involving nitration, conversion of the nitro group to an amine, and bromination . The benzylamino group could be introduced through a Friedel-Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyridine ring, for example, would contribute to the rigidity of the molecule, while the various functional groups could participate in a variety of intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group could undergo reactions such as reduction to form an amine, or it could participate in nucleophilic substitution reactions. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the cyano group and the carboxylate ester group would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Researchers have developed various synthetic pathways to create derivatives of tetrahydropyridine and related heterocycles. For instance, the condensation of aromatic aldehydes, cyanothioacetamide, and Meldrum's acid in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-6-thiolates, showcasing a method for synthesizing substituted tetrahydropyridine derivatives with potential for further chemical transformations (Dyachenko, Krivokolysko, & Litvinov, 1997).
Biological Activities
The biological activities of tetrahydropyridine derivatives and their synthetic intermediates are a significant focus of scientific research, often linked to their antimicrobial properties. For example, ethyl 4-aryl-6-[(4-Ar1-3-cyano-1,4,5,6-tetrahydropyridin-2-ylthio)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates have shown weak to moderate antibacterial activity against specific strains of Escherichia coli and Bacillus subtilis, although inactive towards Candida albicans and Staphylococcus aureus (Dotsenko et al., 2012).
Synthetic Utility and Methodology Development
The development of novel synthetic methodologies using tetrahydropyridine derivatives illustrates the compound's utility in organic synthesis. A study demonstrated the synthesis of ethyl 4-aryl-6-[[(3-cyanopyridin-2-yl)thio]methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which upon further treatment, undergo a tandem Thorpe–Ziegler-type heterocyclization, highlighting a method for constructing complex heterocyclic scaffolds (Lebedyeva et al., 2012).
Structural and Conformational Studies
Structural elucidation and conformational analysis of tetrahydropyridine derivatives are crucial for understanding their chemical behavior and potential applications. The crystal structure analysis of specific derivatives provides insights into their molecular geometry, contributing to the design of new compounds with desired properties (Sambyal et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-16(2)18-9-11-19(12-10-18)22-20(13-27)25(29-24(31)23(22)26(32)33-3)34-15-21(30)28-14-17-7-5-4-6-8-17/h4-12,16,22-23H,14-15H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVFOURJDIXXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((2-(benzylamino)-2-oxoethyl)thio)-5-cyano-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)


![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)
![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B2634638.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)